molecular formula C5H8N2OS B2761811 2-(Methylthio)-5,6-dihydropyrimidin-4(1H)-one CAS No. 100185-53-3

2-(Methylthio)-5,6-dihydropyrimidin-4(1H)-one

Cat. No. B2761811
CAS RN: 100185-53-3
M. Wt: 144.19
InChI Key: MZBYNRXWZKXNMZ-UHFFFAOYSA-N
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Description

The compound “2-(Methylthio)-5,6-dihydropyrimidin-4(1H)-one” is a type of organic compound, likely containing a pyrimidine ring structure. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and they form a common family of heterocycles .


Synthesis Analysis

While specific synthesis methods for “2-(Methylthio)-5,6-dihydropyrimidin-4(1H)-one” were not found, related compounds have been synthesized through various methods. For instance, a therapeutic active Pd (II) complex was designed with a new ligand in good yield . The structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD techniques .

Scientific Research Applications

Synthesis and Chemical Properties

  • Convenient One-Pot Synthesis : A study by Ashok, Holla, and Kumari (2007) highlighted the synthesis of novel derivatives of thiazolo[2,3-b]dihydropyrimidinone possessing a 4-methylthiophenyl moiety through a multi-component reaction. These compounds demonstrated moderate to excellent antibacterial and antifungal activities, showcasing the chemical versatility and biological potential of derivatives related to 2-(Methylthio)-5,6-dihydropyrimidin-4(1H)-one Convenient one pot synthesis of some novel derivatives of thiazolo[2,3-b]dihydropyrimidinone possessing 4-methylthiophenyl moiety and evaluation of their antibacterial and antifungal activities..

  • Properties and Synthesis of Related Compounds : Hübsch and Pfleiderer (1988) synthesized various substituted dihydro-2-thioxopteridin-4(3H)-ones and 2-(methylthio)pteridin-4(8H)-ones. These compounds exhibited unique chemical properties due to their quinonoid cross-conjugated π-electron system, which is susceptible to nucleophilic additions. This study contributes to understanding the chemical behavior of 2-(Methylthio)-5,6-dihydropyrimidin-4(1H)-one analogs Pteridines. Part XLII. Synthesis and properties of 8‐substituted 2,4‐dithiolumazines..

Biological Activities and Applications

properties

IUPAC Name

2-methylsulfanyl-4,5-dihydro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBYNRXWZKXNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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